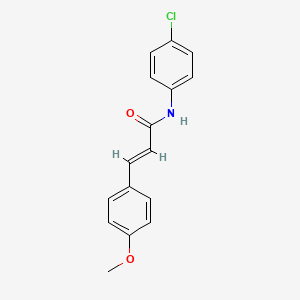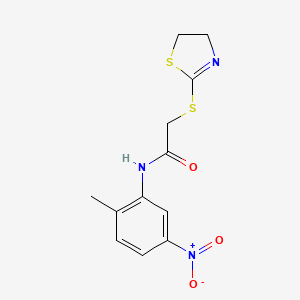
N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as CMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the acrylamide family and is known for its unique chemical structure, which makes it a promising candidate for drug development. In
作用機序
The mechanism of action of CMMA is not fully understood, but it is believed to involve the inhibition of specific signaling pathways involved in cancer progression and inflammation. CMMA has been shown to inhibit the activity of the NF-κB signaling pathway, which is known to play a key role in cancer progression and inflammation. Additionally, CMMA has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
CMMA has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell proliferation, and reduction of inflammation. Additionally, CMMA has been shown to have a low toxicity profile, with studies suggesting that it is well-tolerated in animal models.
実験室実験の利点と制限
One of the main advantages of CMMA for lab experiments is its potent anti-cancer properties, which make it a promising candidate for drug development. Additionally, CMMA has a low toxicity profile, which makes it a safer alternative to other anti-cancer drugs that can cause significant side effects. However, the synthesis of CMMA is a complex process that requires specialized equipment and expertise, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the research on CMMA. One potential avenue is the development of CMMA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of CMMA in human clinical trials.
合成法
The synthesis of CMMA involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form 4-chloro-α-(4-methoxyphenyl)-cinnamic acid. This intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then hydrolyzed to form CMMA. The synthesis of CMMA is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
科学的研究の応用
CMMA has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit potent anti-cancer properties, with studies showing that it can induce apoptosis in a variety of cancer cell lines. Additionally, CMMA has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. CMMA has also been investigated for its potential as an anti-inflammatory agent, with studies suggesting that it can reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANKHJVPPFHYMQ-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)


![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)

![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)

![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)